1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole core, a carboxylic acid group at the 2-position, a phenylsulfonyl group at the 3-position, and an ethyl ester group.
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Analyse Chemischer Reaktionen
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include methanesulfonic acid, carbon tetrachloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester has diverse scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfonyl group enhances its ability to interact with enzymes and proteins, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, ethyl ester: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Contains a chlorine atom at the 5-position, which alters its reactivity and applications.
The presence of the phenylsulfonyl group in this compound makes it unique, providing distinct chemical reactivity and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
158561-81-0 |
---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl 3-(benzenesulfonyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)18-15)23(20,21)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
InChI-Schlüssel |
YZXUMFYPHQKYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.